Cas no 2137667-73-1 (3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride)

3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2137667-73-1
- 3,5-difluoro-4-methoxybenzene-1-sulfonyl fluoride
- EN300-729412
- 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride
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- インチ: 1S/C7H5F3O3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3
- InChIKey: RLWBHCMAMUPKLR-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=C(C=1)F)OC)F)(=O)(=O)F
計算された属性
- 精确分子量: 225.99114968g/mol
- 同位素质量: 225.99114968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 51.8Ų
3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729412-1.0g |
3,5-difluoro-4-methoxybenzene-1-sulfonyl fluoride |
2137667-73-1 | 1g |
$0.0 | 2023-06-06 |
3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluorideに関する追加情報
Introduction to 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2137667-73-1)
3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2137667-73-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatility in synthetic chemistry and biological activity. The presence of both fluoro and methoxy substituents in its aromatic ring imparts distinct reactivity and functionalization possibilities, making it a valuable intermediate in the development of novel molecules.
The structure of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride features a benzene core substituted with a sulfonyl fluoride group at the para position relative to a methoxy group, while the ortho positions are occupied by fluorine atoms. This arrangement results in a molecule with high electron-withdrawing effects near the sulfonyl group, which can influence its interaction with biological targets. The fluoro substituents, in particular, are known to enhance metabolic stability and binding affinity in drug candidates, a phenomenon that has been extensively studied in recent years.
In recent years, there has been a surge in research focused on the development of fluorinated aromatic compounds due to their potential therapeutic applications. The fluorine atom is a well-documented modulator of molecular properties, including lipophilicity, polarity, and metabolic resistance. For instance, fluorine substitution can prevent rapid deactivation by enzymes such as cytochrome P450 enzymes, thereby extending the half-life of drugs in vivo. This concept has been pivotal in the design of modern pharmaceuticals, where 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride serves as a key building block.
One of the most compelling aspects of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride is its utility as a synthetic precursor for more complex molecules. The sulfonyl fluoride group is particularly useful because it can undergo nucleophilic substitution reactions to introduce diverse functional groups, such as amines or alcohols. This reactivity has been exploited in the synthesis of bioactive scaffolds, including kinase inhibitors and antiviral agents. For example, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in cancer pathways.
The pharmaceutical industry has shown particular interest in sulfonyl fluorides due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles as drug candidates in treating various diseases, including inflammatory disorders and infectious diseases. The ability to fine-tune the electronic properties of the aromatic ring through strategic substitution allows for the optimization of pharmacokinetic profiles and target engagement. In this context, 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride represents an important asset for medicinal chemists seeking to develop next-generation therapeutics.
From an agrochemical perspective, the derivatives of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride have also been explored as potential candidates for pesticides and herbicides. The structural features of this compound contribute to its efficacy by interfering with essential biological processes in pests while maintaining environmental safety. The fluorine atoms, in particular, enhance the stability of agrochemical formulations against degradation from sunlight or microbial action.
The synthesis of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors such as 4-methoxyfluorobenzene. Advanced synthetic methodologies have been developed to achieve high yields and purity levels required for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to construct the desired fluoro-substituted aromatic core efficiently.
In recent scientific literature, there have been several reports highlighting innovative applications of derivatives derived from 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride. For instance, researchers have demonstrated its use in generating libraries of sulfonamide-based compounds for high-throughput screening assays. These sulfonamides exhibit diverse biological activities and have been tested against various disease models. The structural motif present in this compound has proven particularly useful for designing molecules with enhanced binding affinity to protein targets.
The role of computational chemistry has also become increasingly prominent in optimizing derivatives of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride. Molecular modeling techniques allow researchers to predict the behavior of these compounds before experimental synthesis is undertaken. This approach not only saves time but also reduces the environmental impact associated with trial-and-error experimentation by providing rational guidance on structural modifications.
As research continues to evolve,the demand for specialized intermediates like 3,5-Difluoro-4-methoxybenzene-1-sulfonyl fluoride is expected to grow exponentially。 The ability to incorporate fluoro and methoxy groups into an aromatic framework provides unparalleled flexibility for designing molecules with tailored properties。 This versatility makes it an indispensable tool for chemists working at the forefront of drug discovery and material science。
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